molecular formula C14H17BrN2O B1652787 (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide CAS No. 1609396-25-9

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide

Cat. No.: B1652787
CAS No.: 1609396-25-9
M. Wt: 309.20
InChI Key: KUCGMOLRGUAVDP-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide is a chemical compound with the molecular formula C14H16N2O·HBr It is a derivative of benzylamine and pyridine, featuring a methoxy group on the benzyl ring and a pyridinylmethyl group attached to the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with ammonia or an amine to form 2-methoxybenzylamine.

    Alkylation with Pyridine Derivative: The 2-methoxybenzylamine is then alkylated with 4-pyridinylmethyl chloride under basic conditions to form (2-Methoxybenzyl)(4-pyridinylmethyl)amine.

    Formation of the Hydrobromide Salt: The final step involves the addition of hydrobromic acid to the amine to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of 2-methoxybenzyl chloride and 4-pyridinylmethyl chloride.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent alkylation reactions.

    Purification and Crystallization: Purification of the final product through recrystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of (2-methoxybenzyl)(4-piperidinylmethyl)amine.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide: Similar structure but with different positioning of the methoxy and pyridinyl groups.

    (4-Methoxybenzyl)(2-pyridinylmethyl)amine: Lacks the hydrobromide salt form.

Uniqueness

    Structural Differences: The specific positioning of the methoxy and pyridinyl groups in (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide imparts unique chemical properties.

    Reactivity: Differences in reactivity and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.BrH/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12;/h2-9,16H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGMOLRGUAVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=NC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-25-9
Record name 4-Pyridinemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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